

# An In-Depth Technical Guide to the Chemical Structure of Confertin

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## Compound of Interest

Compound Name: *Confertin*

Cat. No.: *B009149*

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## Abstract

**Confertin**, a naturally occurring pseudoguaianolide sesquiterpene lactone, has garnered significant interest within the scientific community for its notable biological activities, particularly its anti-inflammatory properties. This technical guide provides a comprehensive overview of the chemical structure of **Confertin**, including its detailed chemical and physical properties, and spectral data. Furthermore, this document outlines the known signaling pathways through which **Confertin** exerts its biological effects and provides references to key experimental protocols for its synthesis. This guide is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

## Chemical Structure and Identification

**Confertin** is a complex tricyclic sesquiterpene lactone. Its systematic IUPAC name is (3aR,5S,5aS,8aS,9aR)-5,8a-dimethyl-1-methyldiene-3a,4,5,5a,6,7,9,9a-octahydroazuleno[6,7-b]furan-2,8-dione.[1] The chemical structure of **Confertin** is characterized by a fused ring system, a  $\gamma$ -lactone ring, and multiple stereocenters, which contribute to its specific biological activity.

Table 1: Chemical Identifiers of **Confertin**

Identifier	Value
IUPAC Name	(3aR,5S,5aS,8aS,9aR)-5,8a-dimethyl-1-methylidene-3a,4,5,5a,6,7,9,9a-octahydroazuleno[6,7-b]furan-2,8-dione[1]
SMILES String	<chem>CC1CC2C(CC3(C1CCC3=O)C)C(=C)C(=O)O2</chem> [1]
CAS Number	19908-69-1[1]
Molecular Formula	C <sub>15</sub> H <sub>20</sub> O <sub>3</sub> [1]
Molecular Weight	248.32 g/mol [1]

## Physicochemical Properties

A thorough understanding of the physicochemical properties of **Confertin** is essential for its handling, formulation, and application in research and development.

Table 2: Physicochemical Data of **Confertin**

Property	Value
Melting Point	145-146 °C
Boiling Point (Predicted)	407.3 ± 45.0 °C
Solubility	Information on the solubility of Confertin in various organic solvents such as methanol, ethanol, DMSO, and chloroform is not readily available in publicly accessible literature. Researchers should perform solubility tests to determine appropriate solvents for their specific applications.

## Spectral Data and Analysis

The structural elucidation of **Confertin** has been accomplished through various spectroscopic techniques. While detailed spectral data with peak assignments are not widely available in the

public domain, this section outlines the expected spectral features based on its chemical structure.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$ -NMR: The proton NMR spectrum of **Confertin** is expected to be complex due to the presence of 20 protons in different chemical environments. Key signals would include those for the two methyl groups, multiple methylene and methine protons in the fused ring system, and characteristic signals for the exocyclic methylene group.
- $^{13}\text{C}$ -NMR: The carbon-13 NMR spectrum should display 15 distinct signals corresponding to each carbon atom in the molecule. Notable resonances would include those for the carbonyl carbons of the ketone and lactone, the carbons of the exocyclic double bond, and the carbons of the two methyl groups.

## Infrared (IR) Spectroscopy

The IR spectrum of **Confertin** would provide valuable information about its functional groups. Characteristic absorption bands are expected for:

- C=O stretching (lactone): around  $1770\text{ cm}^{-1}$
- C=O stretching (ketone): around  $1740\text{ cm}^{-1}$
- C=C stretching (exocyclic methylene): around  $1660\text{ cm}^{-1}$
- C-H stretching (alkane): around  $2850\text{-}2960\text{ cm}^{-1}$

## Mass Spectrometry (MS)

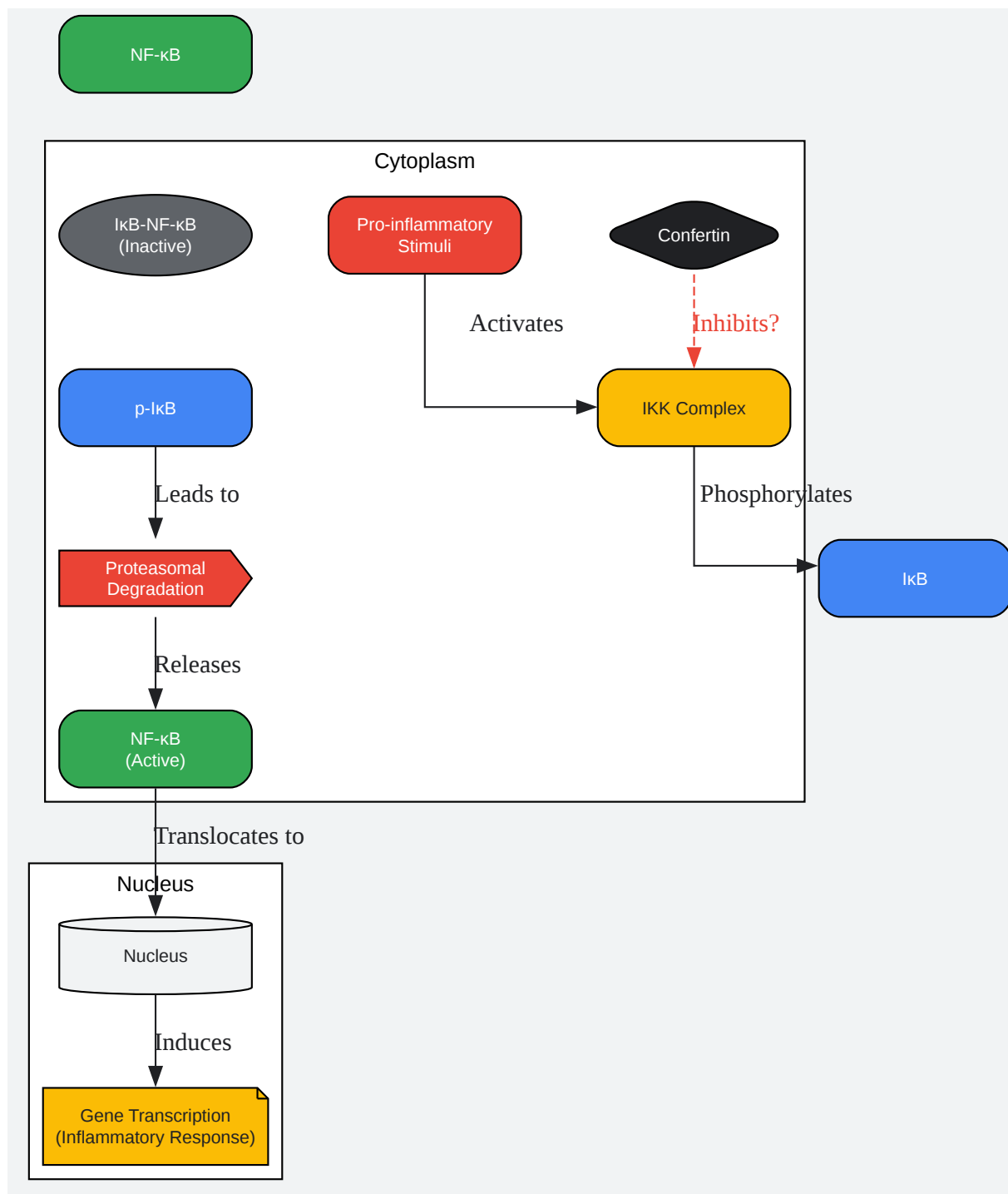
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of **Confertin**.

- Molecular Ion Peak: The mass spectrum should show a molecular ion peak ( $\text{M}^+$ ) at an  $m/z$  value corresponding to its molecular weight (248.32).
- Fragmentation Pattern: The fragmentation of **Confertin** would likely involve the loss of small molecules such as CO,  $\text{CO}_2$ , and water, as well as characteristic cleavages of the ring

system, providing further structural information.

## Biological Activity and Signaling Pathway

**Confertin** has been reported to possess anti-inflammatory properties. Its mechanism of action is believed to involve the modulation of the Nuclear Factor-kappa B (NF- $\kappa$ B) signaling pathway. NF- $\kappa$ B is a key transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses. In unstimulated cells, NF- $\kappa$ B is sequestered in the cytoplasm by inhibitor of  $\kappa$ B (I $\kappa$ B) proteins. Upon stimulation by pro-inflammatory signals, the I $\kappa$ B kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of I $\kappa$ B. This allows NF- $\kappa$ B to translocate to the nucleus and activate the transcription of target genes. It is hypothesized that **Confertin** may interfere with this cascade, thereby reducing the inflammatory response.



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Caption: Hypothesized mechanism of **Confertin**'s anti-inflammatory action via inhibition of the NF- $\kappa$ B signaling pathway.

## Experimental Protocols: Synthesis

The total synthesis of **Confertin** is a complex undertaking that has been the subject of several research efforts. These syntheses often involve multiple steps and employ advanced organic chemistry techniques. While detailed, step-by-step protocols are typically found within peer-reviewed publications and are not reproduced here, the following key strategies have been reported:

- **Metal-Promoted Cyclization-Lactonization:** One approach involves a nickel-promoted cyclization-lactonization as a key step to construct the core ring system of **Confertin**.<sup>[1][2]</sup>
- **Stereoselective Synthesis:** Other synthetic routes have focused on achieving high stereoselectivity to obtain the correct configuration of the multiple chiral centers in the molecule.

Researchers interested in the synthesis of **Confertin** are encouraged to consult the primary literature for detailed experimental procedures, including reagent quantities, reaction conditions, and purification methods.

## Conclusion

**Confertin** remains a molecule of significant interest due to its intricate chemical architecture and promising biological activity. This technical guide has provided a consolidated resource on its chemical structure, physicochemical properties, and known signaling pathway. Further research is warranted to fully elucidate its therapeutic potential, including more detailed mechanistic studies and the acquisition of comprehensive spectral and solubility data to support drug development efforts.

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## References

- 1. PPT - Total Synthesis of Confertin via Metal-Promoted Cyclization-Lactonization PowerPoint Presentation - ID:5479905 [slideserve.com]
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